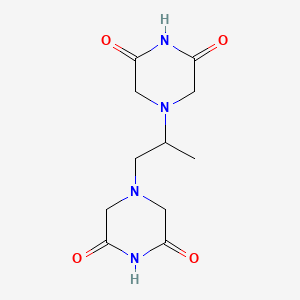
Razoxano
Descripción general
Descripción
Razoxane es un derivado de bis-dioxopiperazina que ha sido estudiado ampliamente por sus propiedades antitumorales. Fue descrito por primera vez por químicos de Geigy en 1964 e independientemente por científicos de Eastman Kodak en 1965 . Razoxane es conocido por su capacidad de inhibir la división celular al bloquear la progresión del ciclo celular en la fase G2/M . Se ha utilizado en estudios preclínicos para la prevención y supresión de metástasis .
Aplicaciones Científicas De Investigación
Razoxane tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como agente quelante debido a su capacidad de unirse a iones metálicos.
Medicina: Ha mostrado promesa en el tratamiento de varios cánceres, incluyendo leucemias, linfomas y tumores sólidos.
Industria: Razoxane se ha utilizado como intermedio farmacéutico y en la producción de agentes de nivelación textil.
Mecanismo De Acción
Razoxane ejerce sus efectos principalmente a través de la inhibición de la topoisomerasa II, una enzima que juega un papel crucial en la replicación del ADN y la división celular . Al inhibir esta enzima, razoxane bloquea la progresión del ciclo celular en la fase G2/M, evitando la división celular . Además, razoxane tiene propiedades quelantes de metales, que contribuyen a su capacidad de proteger los tejidos normales de productos químicos tóxicos .
Análisis Bioquímico
Biochemical Properties
Razoxane interacts with various biomolecules in the body. It is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It also acts as a strong inhibitor of topoisomerase II . The interaction with these enzymes and proteins plays a crucial role in its function.
Cellular Effects
Razoxane has a broad spectrum inhibitory effect on cell division . It blocks the cell cycle in the G2/M phase, arresting dividing cells in the prophase and early metaphase . It also exhibits a cytostatic activity . Razoxane’s impact on cellular processes is significant, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Razoxane exerts its effects at the molecular level through several mechanisms. It inhibits the formation of a toxic iron-anthracycline complex, providing cardioprotection against anthracycline toxicity . It is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron, interfering with iron-mediated free radical generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Razoxane have been observed over time. For instance, it has been found that the administration of Razoxane at a high dose over a short period of time is less effective than at a lower dose given over a longer period . This indicates the drug’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Razoxane vary with different dosages. For instance, in a rat osteosarcoma model, early treatment with Razoxane showed a greater inhibition of pulmonary metastases than later treatment . This suggests that the dosage and timing of administration can significantly impact the drug’s effectiveness.
Metabolic Pathways
The metabolic pathways that Razoxane is involved in are primarily related to its role as a prodrug that is hydrolyzed to an iron chelating EDTA-type structure
Transport and Distribution
As a derivative of EDTA, Razoxane readily penetrates cell membranes
Subcellular Localization
Given its ability to penetrate cell membranes and its interactions with various enzymes and proteins, it is likely that Razoxane is localized to specific compartments or organelles within the cell .
Métodos De Preparación
Razoxane se puede sintetizar a través de varios métodos. Un método común involucra la ciclización del ácido tetraacético 1,2-propanediamina con formamida a alta temperatura y presión reducida . Otro método implica la ciclización de 1,2-propanediamina tetraacetamida . Los métodos de producción industrial generalmente involucran el uso de ácido (S)-1,2-diaminopropano-tetraacético y sus sales de metales alcalinos como materias primas, con sales de amonio como fuente de amoníaco .
Análisis De Reacciones Químicas
Razoxane sufre diversas reacciones químicas, incluyendo:
Oxidación y Reducción: Razoxane puede participar en reacciones de oxidación-reducción, generando radicales superóxido.
Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando sus anillos de piperazina.
Los reactivos comunes utilizados en estas reacciones incluyen formamida y sales de amonio . Los principales productos formados a partir de estas reacciones son típicamente derivados de razoxane con grupos funcionales modificados .
Comparación Con Compuestos Similares
Razoxane está estrechamente relacionado con dexrazoxane, el enantiómero dextro de razoxane . Ambos compuestos comparten propiedades biológicas similares, incluyendo efectos antitumorales y la capacidad de bloquear la división celular en la fase G2/M . dexrazoxane se utiliza principalmente como agente cardioprotector para reducir la cardiotoxicidad inducida por antraciclinas . Otros compuestos similares incluyen varios derivados de bis-dioxopiperazina que exhiben actividad citostática .
La combinación única de propiedades antitumorales, radiosensibilizantes y quelantes de Razoxane lo distingue de otros compuestos de su clase .
Propiedades
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020733 | |
| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-67-1, 21416-87-5 | |
| Record name | Razoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Razoxane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Razoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Razoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAZOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



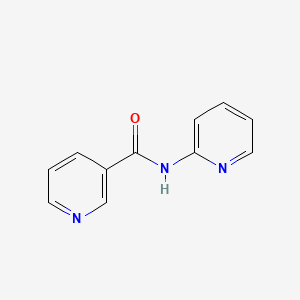
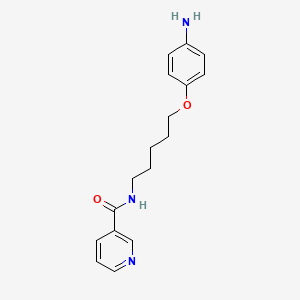
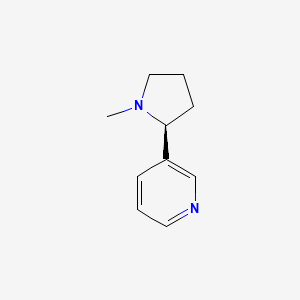

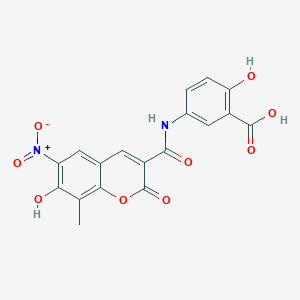
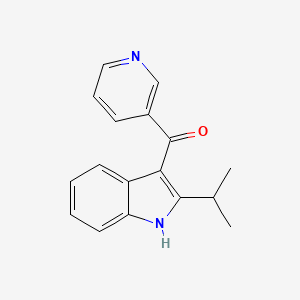
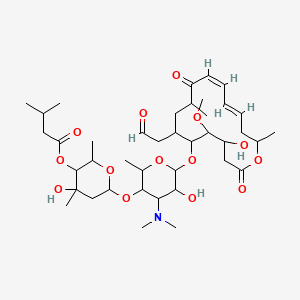
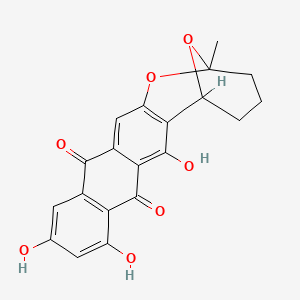
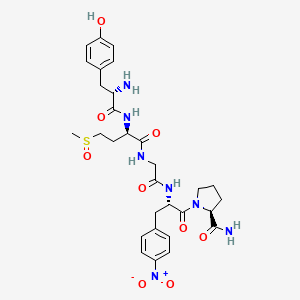
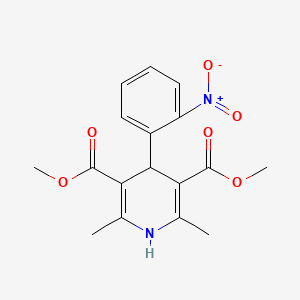

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
